molecular formula C9H12F2O B15304112 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane

1-Ethynyl-4,4-difluoro-1-methoxycyclohexane

Cat. No.: B15304112
M. Wt: 174.19 g/mol
InChI Key: YENZHJWYRAKDQY-UHFFFAOYSA-N
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Description

1-Ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C₉H₁₂F₂O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Ethynylation: The ethynyl group can be introduced through Sonogashira coupling reactions involving terminal alkynes and aryl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4,4-difluoro-1-methoxycyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

1-Ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxycyclohexane: Lacks the ethynyl and fluorine groups, resulting in different chemical reactivity and applications.

    1-Ethynyl-4-fluorobenzene: Contains an ethynyl group and a single fluorine atom, but lacks the cyclohexane ring and methoxy group.

    1-Ethynyl-2,4-difluorobenzene: Similar to 1-Ethynyl-4,4-difluoro-1-methoxycyclohexane but with a benzene ring instead of a cyclohexane ring.

Uniqueness

This compound is unique due to the combination of its structural features, including the cyclohexane ring, ethynyl group, two fluorine atoms, and methoxy group

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

1-ethynyl-4,4-difluoro-1-methoxycyclohexane

InChI

InChI=1S/C9H12F2O/c1-3-8(12-2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3

InChI Key

YENZHJWYRAKDQY-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)(F)F)C#C

Origin of Product

United States

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